2,2'-Dithiobis(N-Decylbenzamide)

Catalog No.
S13274539
CAS No.
63956-26-3
M.F
C34H52N2O2S2
M. Wt
584.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dithiobis(N-Decylbenzamide)

CAS Number

63956-26-3

Product Name

2,2'-Dithiobis(N-Decylbenzamide)

IUPAC Name

N-decyl-2-[[2-(decylcarbamoyl)phenyl]disulfanyl]benzamide

Molecular Formula

C34H52N2O2S2

Molecular Weight

584.9 g/mol

InChI

InChI=1S/C34H52N2O2S2/c1-3-5-7-9-11-13-15-21-27-35-33(37)29-23-17-19-25-31(29)39-40-32-26-20-18-24-30(32)34(38)36-28-22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

PBBMUBRYBYZLDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCC

2,2'-Dithiobis(N-Decylbenzamide) is an organic compound characterized by its unique structure, which includes two dithiobis functional groups linked to decylbenzamide moieties. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry. The presence of sulfur in the dithiobis structure imparts specific chemical properties that can be exploited in synthetic and biological contexts.

. Common reactions include:

  • Nucleophilic Substitution: The sulfur atoms can act as nucleophiles, facilitating substitution reactions with electrophiles.
  • Oxidation-Reduction Reactions: The compound can undergo redox reactions due to the presence of sulfur, which can be oxidized to sulfoxides or sulfones.
  • Cross-Linking Reactions: The dithiobis groups can form cross-links with other thiols or amines, which is useful in polymer chemistry and material sciences.

These reactions highlight the versatility of 2,2'-Dithiobis(N-Decylbenzamide) in synthetic chemistry.

Research into the biological activity of 2,2'-Dithiobis(N-Decylbenzamide) indicates potential antimicrobial and antifungal properties. Compounds with similar dithiobis structures have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity. Additionally, the presence of the decyl group may enhance membrane permeability, increasing its bioavailability and efficacy in biological systems.

The synthesis of 2,2'-Dithiobis(N-Decylbenzamide) typically involves several key steps:

  • Formation of Dithiobis Intermediate: The initial step often involves the reaction of a suitable thiol with an appropriate carbonyl compound to form a dithiobis intermediate.
  • Amidation Reaction: The dithiobis intermediate is then reacted with decylamine or a similar amine under controlled conditions to yield the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 2,2'-Dithiobis(N-Decylbenzamide).

These methods ensure high yields and purity of the compound for further applications.

2,2'-Dithiobis(N-Decylbenzamide) has several potential applications:

  • Material Science: Its ability to form cross-links makes it valuable in creating durable polymers and composites.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Sensors: The unique chemical properties allow for its use in sensor technology for detecting specific ions or molecules.

Interaction studies involving 2,2'-Dithiobis(N-Decylbenzamide) focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with proteins involved in cell signaling pathways, which could elucidate its mechanism of action in biological systems. Additionally, studies on its interaction with metal ions could reveal potential applications in catalysis or environmental remediation.

Several compounds share structural similarities with 2,2'-Dithiobis(N-Decylbenzamide). Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
2,2'-Dithiobis(N-Methylbenzamide)DithiobisMethyl group enhances solubility
5,5'-Dithiobis(2-Nitrobenzoic Acid)Dithiobenzoic acidUsed as a biochemical reagent
DithioerythritolDithiolCommonly used as a reducing agent
ThiodiglycolDithiolUtilized in polymer production

The uniqueness of 2,2'-Dithiobis(N-Decylbenzamide) lies in its long alkyl chain (decyl), which enhances hydrophobic interactions and potentially increases its biological activity compared to other similar compounds.

XLogP3

11.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

584.34702125 g/mol

Monoisotopic Mass

584.34702125 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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